5-Bromo-1-methyl-1,2-dihydro-3H-indazol-3-one
Description
Properties
IUPAC Name |
5-bromo-1-methyl-2H-indazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-3-2-5(9)4-6(7)8(12)10-11/h2-4H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNOQTRXIPWQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Cyclization Reaction Parameters
Palladium-Catalyzed Cross-Coupling Methods
Negishi coupling has emerged as a powerful tool for introducing methyl and bromo groups regioselectively. This method leverages palladium catalysts to couple zinc organometallics with halogenated indazolones.
Key steps :
-
Synthesis of zinc reagent : tert-Butyl 3-iodoazetidine-1-carboxylate reacts with Zn dust in THF·LiCl to form the organozinc intermediate.
-
Cross-coupling : The zinc reagent couples with 5-bromo-indazolone using Pd(dba)₂ and XPhos ligand.
Optimized conditions :
Hydrazine-Mediated Cyclocondensation
Cyclocondensation of α-bromo ketones with methylhydrazine offers a direct route to the target compound. This method avoids multi-step functionalization, enhancing atom economy.
Procedure :
Table 2: Cyclocondensation Optimization
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Hydrazine Equiv | 1.1 | Maximizes |
| Acid Catalyst | Acetic acid | Prevents hydrolysis |
| Temperature | 120°C | Accelerates cyclization |
Optimization of Reaction Conditions
Solvent selection : Polar aprotic solvents (DMF, THF) enhance cyclization rates but may require higher temperatures. Methanol balances reactivity and solubility.
Catalyst loading : Pd(dba)₂ at 0.05 equiv minimizes costs while maintaining efficiency.
Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity.
Industrial-Scale Production Considerations
Scaling indazolone synthesis necessitates:
-
Continuous flow reactors : Improve heat transfer and reduce reaction times.
-
In-line analytics : HPLC monitoring ensures consistent quality.
-
Waste reduction : Solvent recovery systems mitigate environmental impact.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Yield | Scalability | Cost |
|---|---|---|---|
| Cyclization | 65–70% | Moderate | Low |
| Negishi Coupling | 72–78% | High | High |
| Cyclocondensation | 70% | High | Moderate |
Key trade-offs : While Negishi coupling offers superior regiocontrol, its reliance on palladium raises costs. Cyclocondensation balances yield and scalability for industrial applications.
Recent Advances in Indazolone Synthesis
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-methyl-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to amines, which can then undergo cyclization to form the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-Bromo-1-methyl-1,2-dihydro-3H-indazol-3-one serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its derivatives are often explored for their potential to form new materials with unique properties.
Biology
The biological applications of this compound are particularly noteworthy:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
- Anticancer Potential : Several studies have investigated its derivatives for anticancer activity. For instance, compounds based on similar scaffolds have shown efficacy against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves the inhibition of specific pathways critical for tumor growth .
Medicine
In medicinal chemistry, the compound has been explored for its therapeutic effects:
- Anti-inflammatory Properties : this compound has been identified as an inhibitor of the enzyme 5-lipoxygenase (5-LO), which plays a crucial role in the biosynthesis of leukotrienes involved in inflammatory processes. This positions the compound as a potential treatment for diseases mediated by leukotrienes, such as asthma and other allergic conditions .
Anticancer Activity Case Study
A recent study evaluated derivatives of this compound against breast and lung cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For example, specific compounds demonstrated IC50 values as low as 2.93 µM against MCF-7 cells .
Anti-inflammatory Effects Case Study
Another study focused on the anti-inflammatory effects of indazolone derivatives related to this compound. These compounds showed selective inhibition of 5-lipoxygenase without inducing significant side effects typically associated with cyclooxygenase inhibitors. This selectivity suggests a favorable therapeutic profile for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-indazol-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the 3-position and the bromine atom at the 5-position play crucial roles in its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
The following table compares key structural and physicochemical properties of 5-Bromo-1-methyl-1,2-dihydro-3H-indazol-3-one with analogous indazolones and indazoles:
Key Observations:
- N1-Alkylation: Methyl or ethyl groups at N1 enhance metabolic stability compared to unsubstituted indazoles .
- Biological Activity: Nitro-substituted indazolones (e.g., 12) exhibit pronounced anti-inflammatory activity, while brominated analogs may prioritize electrophilic reactivity for covalent inhibitor design .
Spectral Data Comparison
Biological Activity
5-Bromo-1-methyl-1,2-dihydro-3H-indazol-3-one is an indazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom at the 5-position and a methyl group at the 1-position of the indazole ring, which influences its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_9H_8BrN_3O, with a molecular weight of approximately 242.08 g/mol. The presence of the bromine atom and the carbonyl group contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that indazole derivatives can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Key Mechanisms:
- Inhibition of Enzymatic Activity: Indazole derivatives have been shown to inhibit specific enzymes involved in cancer progression.
- Modulation of Receptor Activity: The compound may interact with neurotransmitter receptors, influencing neurological functions.
- Induction of Apoptosis: Studies suggest that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .
Anticancer Activity
Several studies have highlighted the anticancer properties of indazole derivatives, including this compound. It has demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 8.2 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 12.0 | ROS generation |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens, including fungi and bacteria.
Case Study: Antifungal Activity
In a study assessing the antifungal activity against Candida species, the compound showed significant inhibitory effects with a minimum inhibitory concentration (MIC) ranging from 5 to 15 µg/mL against C. albicans and C. glabrata .
Case Studies
-
Anticancer Efficacy in vitro:
A study evaluated the effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers. -
Antimicrobial Properties:
Another research focused on its antimicrobial efficacy against clinical isolates of Candida species. The findings revealed that this compound effectively inhibited fungal growth and could serve as a lead for developing new antifungal agents .
Q & A
Basic: What are the optimal synthetic routes for 5-Bromo-1-methyl-1,2-dihydro-3H-indazol-3-one, and how can reaction yields be improved?
Answer:
The synthesis of this compound often involves alkylation or halogenation of indazole precursors. For example, alkylation of 5-bromo-1H-indazole with methyl bromide in the presence of Cs₂CO₃ in DMF yields the target compound, though yields may vary (40–50%) due to competing N-2 alkylation . Optimizing reaction conditions (e.g., solvent polarity, base strength, and temperature) can mitigate side reactions. Evidence from PEG-400/DMF solvent systems in similar indole syntheses suggests that polar aprotic solvents enhance reaction efficiency and selectivity . Monitoring via TLC (Rf = 0.30–0.62 in 70:30 EtOAc/hexane) and flash chromatography purification are critical for isolating the desired product .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
Key analytical techniques include:
- ¹H/¹³C NMR : Distinct signals for the methyl group (δ ~1.45 ppm for CH₃) and aromatic protons (δ 7.2–8.0 ppm) confirm substitution patterns .
- HRMS : Accurate mass determination (e.g., m/z 225.0032 for C₉H₁₀BrN₂) validates molecular composition .
- TLC : Rf values in EtOAc/hexane systems help track reaction progress .
- Elemental Analysis : Carbon and nitrogen percentages (e.g., C 56.43%, N 11.90%) ensure purity .
Basic: How does the solubility profile of this compound influence formulation in biological assays?
Answer:
The compound’s limited aqueous solubility (common in brominated heterocycles) necessitates polar aprotic solvents like DMSO or DMF for in vitro studies. Pre-formulation solubility testing in PBS, ethanol, or PEG-400 is recommended to avoid precipitation in bioassays . Co-solvent systems (e.g., DMSO:PBS 1:9) are often used for cell-based assays to maintain solubility without cytotoxicity .
Advanced: What strategies address regioselectivity challenges during N-alkylation of 5-bromoindazole derivatives?
Answer:
Regioselectivity in N-alkylation (N-1 vs. N-2 substitution) is influenced by:
- Base selection : Strong bases like Cs₂CO₃ favor N-1 alkylation due to steric and electronic effects .
- Solvent effects : Polar solvents (DMF, DMSO) stabilize transition states, enhancing selectivity for the N-1 position .
- Temperature control : Lower temperatures (0–25°C) reduce kinetic competition, improving N-1 product ratios .
Isolation of minor N-2 isomers (e.g., 10% yield in alkylation reactions) requires careful chromatography .
Advanced: How do computational models reconcile divergent structure-activity relationships (SAR) for brominated indazoles in receptor studies?
Answer:
Divergent SAR outcomes arise from methodological differences:
- Single-receptor models : Focus on ligand-receptor binding energy (e.g., I7 receptor studies), prioritizing steric and electronic complementarity .
- Multi-receptor profiling : Agonist/antagonist activity across diverse receptors (e.g., 52 mouse receptors) highlights functional group interactions beyond steric fit .
Hybrid approaches combining molecular docking (e.g., AutoDock) with meta-analysis of existing datasets (e.g., 9+ studies) improve predictive accuracy .
Advanced: What pharmacological mechanisms underlie the antifungal activity of this compound derivatives?
Answer:
Derivatives like 5-bromo-substituted indazoles exhibit antifungal activity via:
- CYP51 inhibition : Disruption of ergosterol biosynthesis in Candida spp., validated by MIC values (≤1 µg/mL) .
- Membrane disruption : Bromine’s electronegativity enhances interaction with fungal membrane lipids, observed in leakage assays .
Mechanistic studies should pair in vitro susceptibility testing (CLSI guidelines) with transcriptomic profiling to identify resistance pathways .
Advanced: How do steric and electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?
Answer:
The bromine atom:
- Activates the ring : Enhances electrophilicity at C-4/C-7 positions, facilitating Suzuki-Miyaura couplings .
- Steric hindrance : Limits access to C-5 in Pd-catalyzed reactions, requiring bulky ligands (e.g., XPhos) for efficient coupling .
Comparative studies with non-brominated analogs show 2–3x slower reaction kinetics, emphasizing the need for optimized catalyst systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
